Lup-20(29)-ene-2alpha,3alpha-diol
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Overview
Description
Lup-20(29)-ene-2alpha,3alpha-diol is a pentacyclic triterpenoid compound belonging to the lupane group. This compound is characterized by its unique structure, which includes a lupane skeleton with hydroxyl groups at the 2alpha and 3alpha positions. It is found in various plant sources and has been studied for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lup-20(29)-ene-2alpha,3alpha-diol can be synthesized through several methods. One common approach involves the extraction of lupane triterpenoids from natural sources such as birch bark. The extraction process typically involves the use of organic solvents like ethanol or ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate the desired compound .
Industrial Production Methods
Industrial production of lupane triterpenoids, including this compound, often involves large-scale extraction from plant materials. Supercritical fluid extraction using carbon dioxide is a popular method due to its efficiency and environmental friendliness. This method allows for the extraction of high-purity triterpenoids with minimal use of harmful solvents .
Chemical Reactions Analysis
Types of Reactions
Lup-20(29)-ene-2alpha,3alpha-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromyl chloride and pyridinium chlorochromate are used to oxidize lupane triterpenoids.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and acetates. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Chemistry: The compound is used as a starting material for the synthesis of other triterpenoids and their derivatives.
Biology: In biological research, Lup-20(29)-ene-2alpha,3alpha-diol is studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound has demonstrated promising anticancer activity in various in vitro and in vivo studies.
Industry: this compound is used in the formulation of cosmetic and pharmaceutical products due to its skin-healing and anti-aging properties.
Mechanism of Action
The mechanism of action of Lup-20(29)-ene-2alpha,3alpha-diol involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating the mitochondrial pathway.
Anti-inflammatory Effects: This compound inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Lup-20(29)-ene-2alpha,3alpha-diol is part of the lupane triterpenoid family, which includes several similar compounds:
Lupeol: Lupeol (Lup-20(29)-en-3β-ol) is another lupane triterpenoid with similar biological activities.
Betulin: Betulin (Lup-20(29)-en-3β,28-diol) is a well-known triterpenoid with significant pharmacological properties.
Betulinic Acid: Betulinic acid (Lup-20(29)-en-28-oic acid) is a derivative of betulin with potent anticancer activity.
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLKRXCBRUCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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